3-(Propan-2-yl)-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-(Propan-2-yl)-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a thiophene ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Thiophene Ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine
Pharmaceuticals: Potential use in the development of new drugs targeting specific pathways or diseases.
Industry
Chemical Industry: Applications in the synthesis of other complex molecules or as an intermediate in chemical processes.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Carboxylic Acids: Compounds with similar cyclobutane structures but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and various functional groups.
Uniqueness
3-(Propan-2-yl)-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, thiophene ring, and carboxylic acid group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-propan-2-yl-1-thiophen-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H16O2S/c1-8(2)9-6-12(7-9,11(13)14)10-4-3-5-15-10/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
LNZQCSFMSBZYSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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